(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
Properties
CAS No. |
1186616-21-6 |
|---|---|
Molecular Formula |
C19H20FN5OS |
Molecular Weight |
385.46 |
IUPAC Name |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23) |
InChI Key |
NVEDJXUKIVVQDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of:
- A pyrazole ring substituted with a thiazole moiety .
- A piperazine group linked through a methanone functional group .
This unique combination suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Pharmacological Properties
Research indicates that compounds containing pyrazole and piperazine derivatives exhibit several pharmacological properties, including:
- Anti-inflammatory effects
- Analgesic activity
- Antimicrobial properties
The thiazole ring further enhances its potential as an inhibitor for various enzymes or receptors involved in disease processes. Notably, thiazole derivatives have been studied for their roles in cancer treatment and as anticonvulsants .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of specific enzymes : The structural components allow for potential binding to active sites of enzymes, modulating their activity.
- Receptor interaction : The piperazine moiety can engage in hydrogen bonding with receptors, influencing signaling pathways.
In Vitro Studies
Several studies have investigated the compound's biological activity:
- Antiproliferative Activity : In vitro studies show that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells .
- Anticonvulsant Activity : Thiazole-integrated compounds have demonstrated notable anticonvulsant properties in animal models, suggesting that the thiazole component may contribute to neurological effects .
Case Studies
A recent study highlighted the synthesis and biological evaluation of novel thiazole-pyrazole derivatives, which included the compound . These derivatives were tested for their cytotoxicity against multiple cancer cell lines and showed promising results, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine and phenylethynyl groups | Antagonist for mGluR5 |
| 4-(2-Fluorophenyl)piperazine | Piperazine with fluorophenyl substitution | Antidepressant properties |
| Thiazole derivatives | Similar thiazole ring system | Antimicrobial activity |
| Pyrazole derivatives | Various substitutions on pyrazole | Anti-inflammatory effects |
The combination of both thiazole and pyrazole rings along with a piperazine moiety may confer distinct pharmacological properties compared to these similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the thiazole moiety via nucleophilic substitution.
- Coupling with the piperazine derivative through methanone formation.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Preparation Methods
Thiazole Ring Formation
The 2,4-dimethylthiazole moiety is synthesized via a Hantzsch thiazole synthesis (Figure 1). A thiourea derivative reacts with α-haloketones under basic conditions. For example:
Pyrazole Cyclization
The pyrazole ring is constructed using a Knorr pyrazole synthesis :
- Ethyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate is treated with hydrazine hydrate in ethanol under reflux.
- Cyclization occurs via nucleophilic attack of hydrazine on the β-keto ester, forming the pyrazole core.
- The crude product is acidified to pH 3–4, yielding 5-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-3-carboxylic acid (85–90% yield).
Table 1: Optimization of Pyrazole Cyclization
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80 | 85 |
| Hydrazine sulfate | Methanol | 70 | 78 |
| Microwave-assisted | DMF | 120 | 92 |
Synthesis of Intermediate B: 1-(2-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
The piperazine ring is functionalized via a Buchwald-Hartwig coupling :
- Piperazine reacts with 2-fluoroiodobenzene in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
- The reaction proceeds via a palladium-catalyzed C–N bond formation, yielding 1-(2-fluorophenyl)piperazine in 70–75% yield.
Key Parameters :
- Catalyst loading: 5 mol% Pd(OAc)₂.
- Ligand: Xantphos (10 mol%).
- Base: Cs₂CO₃ (2 equiv).
Coupling of Intermediates A and B
Carboxylic Acid Activation
Intermediate A is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
Nucleophilic Acyl Substitution
- The acyl chloride reacts with 1-(2-fluorophenyl)piperazine in anhydrous THF with triethylamine (TEA) as a base.
- The reaction is stirred at room temperature for 12–16 hours, followed by aqueous workup (NaHCO₃) and extraction with ethyl acetate.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product in 65–72% yield.
Table 2: Coupling Reaction Optimization
| Activating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | TEA | THF | 72 |
| DCC/DMAP | – | DCM | 58 |
| CDI | Imidazole | DMF | 63 |
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.92–6.85 (m, 3H, Ar–H), 3.72 (s, 4H, piperazine), 2.98 (s, 4H, piperazine), 2.55 (s, 3H, thiazole-CH₃), 2.38 (s, 3H, thiazole-CH₃).
- ¹³C NMR : δ 169.8 (C=O), 162.4 (C–F), 154.2 (thiazole-C), 138.7 (pyrazole-C).
- HRMS : m/z calcd. for C₁₉H₂₀FN₅OS: 409.1372; found: 409.1368.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-dipolar cyclizations were minimized by using β-keto esters with electron-withdrawing groups.
- Piperazine Functionalization : Steric hindrance at the 2-fluorophenyl position required elevated temperatures (110°C) and prolonged reaction times.
- Acyl Chloride Stability : Rapid decomposition was mitigated by maintaining low temperatures (0–5°C) during SOCl₂ treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
